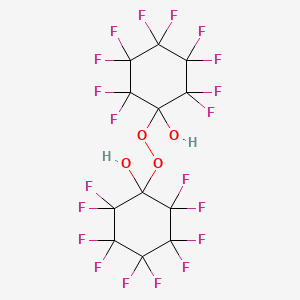![molecular formula C21H22O2 B14332527 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene CAS No. 97762-37-3](/img/structure/B14332527.png)
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring bonded to an ethoxy group, which is further linked to a phenoxy group substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-(Propan-2-yl)phenol, which can be synthesized through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Etherification: The phenoxy intermediate is then reacted with 2-bromoethanol to form 2-{2-(Propan-2-yl)phenoxy}ethanol.
Final Coupling: The final step involves the reaction of 2-{2-(Propan-2-yl)phenoxy}ethanol with 1-bromonaphthalene in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features.
2-(2-Phenoxyethoxy)ethanol: An ether with a phenoxy and ethoxy group.
Uniqueness
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is unique due to the presence of both a naphthalene ring and an isopropyl-substituted phenoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
97762-37-3 |
|---|---|
Molekularformel |
C21H22O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[2-(2-propan-2-ylphenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C21H22O2/c1-16(2)20-9-5-6-10-21(20)23-14-13-22-19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3 |
InChI-Schlüssel |
ACWOYCKDLWFJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCOC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



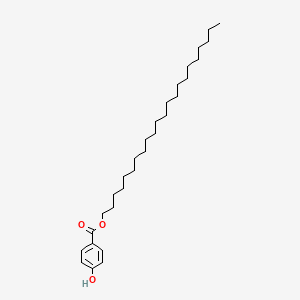
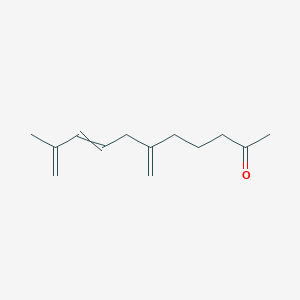
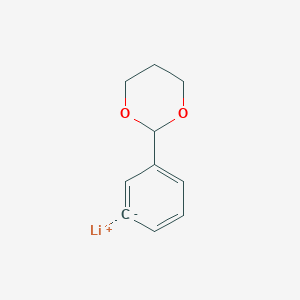

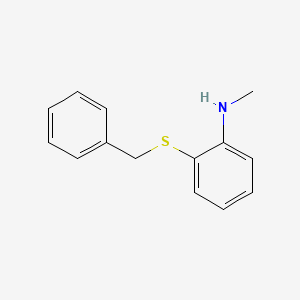
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

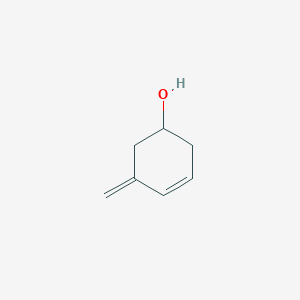

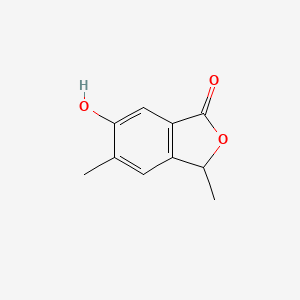
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
